(2R,4R)-1-Boc-4-氨基吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

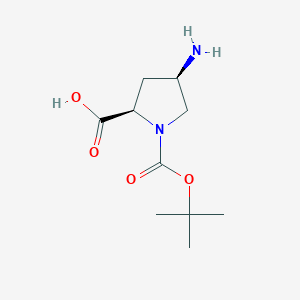

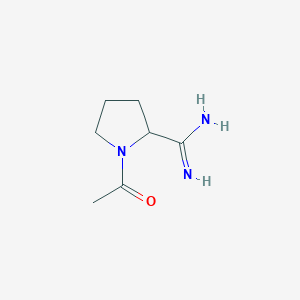

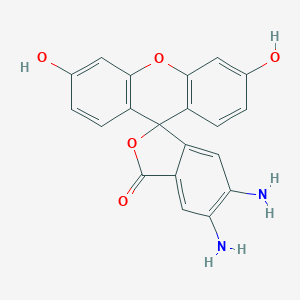

“(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” is a pyrrolidinedicarboxylic acid . The molecular formula is C6H10N2O4 and the molecular weight is 174.15 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid was disclosed, where 4-methyl-2-picolinic acid was used as the initial raw material . The synthetic method involved hydrogenation reduction, esterification, crystallization, and resolution .Molecular Structure Analysis

The molecular structure of “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” can be represented by the InChI string: InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors .Chemical Reactions Analysis

While specific chemical reactions involving “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” are not available, similar compounds have been studied. For example, the compound (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid was shown to exhibit an affinity to FFAR1 during in vitro tests .Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.15 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 2 rotatable bonds .科学研究应用

肽研究中的顺磁性氨基酸 TOAC

对顺磁性氨基酸 TOAC(2,2,6,6-四甲基-N-氧基-4-氨基-4-羧酸)的研究,虽然没有直接提到 (2R,4R)-1-Boc-4-氨基吡咯烷-2-羧酸,但展示了类似结构化合物在肽合成和分析中的重要性。TOAC 具有刚性的环状结构,并通过肽键结合,通过 EPR 光谱、NMR 等技术,有助于研究肽主链动力学、二级结构和与膜的相互作用。这强调了结构相关的氨基酸在高级肽研究和潜在治疗应用中的作用 (Schreier 等,2012)。

羧酸对生物催化剂的抑制

羧酸对工程微生物(如大肠杆菌和酿酒酵母)的影响,突出了了解其对生物催化剂的抑制效应的重要性。这些知识有助于代谢工程策略,以增强微生物对这种抑制的鲁棒性,这对于发酵生产过程至关重要。这些影响包括膜损伤和内部 pH 值降低,从而了解了羧酸与生物系统之间的生化相互作用 (Jarboe 等,2013)。

立体化学和药理特征

立体化学在化合物的生物活性中起着关键作用,苯吡拉西坦及其甲基衍生物的研究证明了这一点。该研究证明了立体中心的构型与药理特性之间的直接关系,主张在药物开发中选择最有效的立体异构体。这突出了立体化学考虑在提高药理活性化合物的疗效和安全性方面的作用 (Veinberg 等,2015)。

羧酸萃取的溶剂开发

在羧酸的液-液萃取 (LLX) 的背景下,对溶剂发展的综述强调了向更绿色、更高效的方法转变。溶剂的创新,包括离子液体和复合溶剂,以及对溶剂性质模型和再生策略的讨论,反映了优化羧酸萃取和回收过程的持续努力。这对于它们在生物基塑料和其他工业化学品中的应用至关重要,展示了化学与环境可持续性的交叉 (Sprakel & Schuur, 2019)。

未来方向

The compound “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” and its analogs could be promising for future research and development. For instance, a novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro . This suggests potential therapeutic applications for similar compounds in the treatment of diseases like type 2 diabetes .

作用机制

Target of Action

The primary target of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is the metabotropic glutamate receptor . This receptor plays a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .

Mode of Action

This compound acts as a selective agonist for the metabotropic glutamate receptor . It binds to the receptor, triggering a series of intracellular events that lead to changes in neuronal activity . The exact nature of these changes depends on the specific subtype of the receptor that the compound interacts with .

Biochemical Pathways

The activation of metabotropic glutamate receptors by (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid affects several biochemical pathways. These include pathways involved in neuronal apoptosis and microRNA regulation . The compound’s action can lead to the upregulation of microRNA-128, which has been associated with neuroprotective effects .

Pharmacokinetics

Similar compounds are known to be rapidly and completely absorbed after oral administration, with a half-life of around seven to eight hours . The compound’s bioavailability and its impact on the body would depend on factors such as its absorption, distribution, metabolism, and excretion .

Result of Action

The activation of metabotropic glutamate receptors by (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid can have several effects at the molecular and cellular level. For instance, it has been shown to reduce neuronal apoptosis in a rat model of epilepsy . This suggests that the compound could have potential therapeutic applications in conditions characterized by excessive neuronal cell death .

Action Environment

The action, efficacy, and stability of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid can be influenced by various environmental factors. These could include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is acting

属性

IUPAC Name |

(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564612 |

Source

|

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid | |

CAS RN |

132622-98-1 |

Source

|

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)

![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)

![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)

![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)